2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE
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Overview
Description
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This is usually achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where the piperazine ring is introduced.
Hydroxyethyl Substitution: The hydroxyethyl group is introduced via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The piperazine and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with ketone or aldehyde functionalities, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyethyl and piperazine groups play a crucial role in binding to these targets, leading to modulation of their activity. The quinazolinone core is essential for the compound’s stability and overall activity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Hydroxyethyl)-1-piperazinyl]ethanesulfonic acid (HEPES): A commonly used biological buffer.
1-(2-Hydroxyethyl)piperazine: Used in the preparation of pharmaceutical compounds.
Uniqueness
2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-7-(2-HYDROXYPHENYL)-4-METHYL-5,6,7,8-TETRAHYDROQUINAZOLIN-5-ONE is unique due to its combination of a quinazolinone core with hydroxyethyl and piperazine groups. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds like HEPES or 1-(2-Hydroxyethyl)piperazine.
Properties
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c1-14-20-17(12-15(13-19(20)28)16-4-2-3-5-18(16)27)23-21(22-14)25-8-6-24(7-9-25)10-11-26/h2-5,15,26-27H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSXGMHIHOKXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CCO)CC(CC2=O)C4=CC=CC=C4O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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